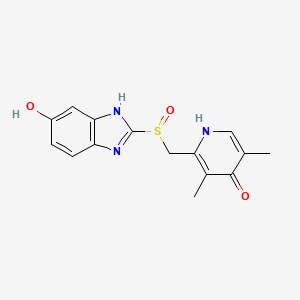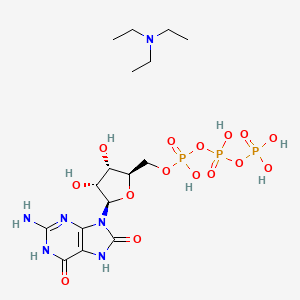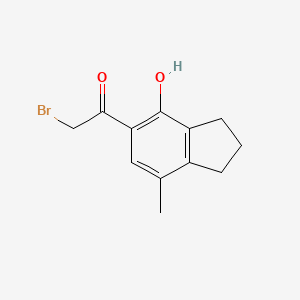
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone is an organic compound that features a bromine atom, a hydroxy group, and a methyl group attached to an indanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF (Dimethylformamide).
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-bromo-1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone: Similar structure but without the methyl group, which can affect its steric and electronic properties.
2-bromo-1-(4-hydroxy-7-methyl-1H-inden-5-yl)ethanone: The absence of the dihydro moiety can influence its reactivity and stability.
Uniqueness
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone is unique due to the presence of both the bromine atom and the hydroxy group on the indanone structure. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C12H13BrO2 |
|---|---|
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone |
InChI |
InChI=1S/C12H13BrO2/c1-7-5-10(11(14)6-13)12(15)9-4-2-3-8(7)9/h5,15H,2-4,6H2,1H3 |
InChI-Schlüssel |
UUTIAWXGCCRAOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1CCC2)O)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






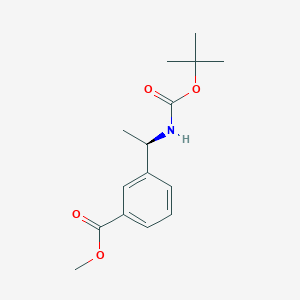
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)

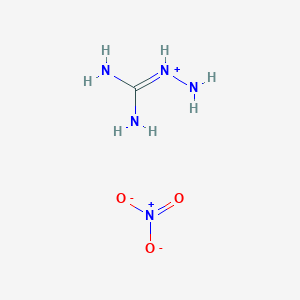
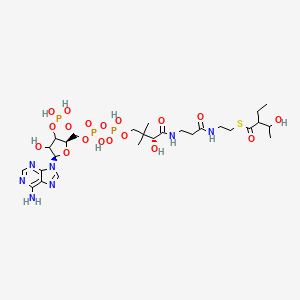
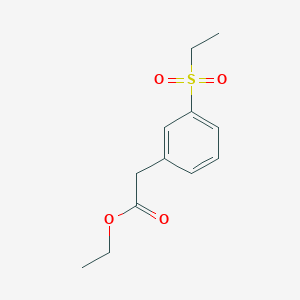

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
